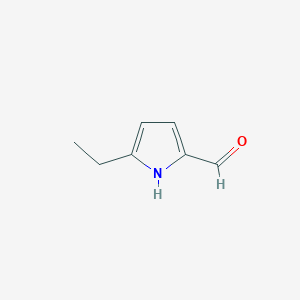

5-ethyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

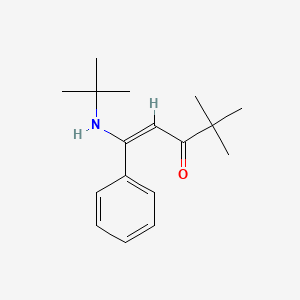

5-Ethyl-1H-pyrrole-2-carbaldehyde (5-EPCA) is a heterocyclic compound with a pyrrole ring and a carbaldehyde group. It is a highly reactive compound with a wide range of applications in scientific research. 5-EPCA is used as a starting material for the synthesis of many organic compounds, as a reagent in organic synthesis, and as a catalyst for the formation of polymers. 5-EPCA has also been used in the study of enzyme catalysis, drug design, and the development of new materials.

Aplicaciones Científicas De Investigación

Synthesis and Optimization of Small Molecule Anticancer Drugs

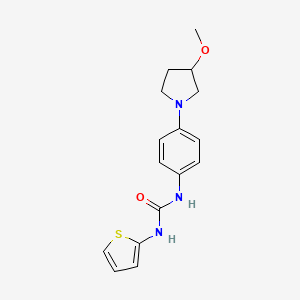

5-Ethyl-1H-pyrrole-2-carbaldehyde derivatives, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, have shown significance in the synthesis of small molecule anticancer drugs. A study by Wang et al. (2017) focused on the synthesis of these compounds, utilizing a method involving acylation and nucleophilic substitution. The process was optimized to achieve a total yield of 65% (Wang, Tu, Han, & Guo, 2017).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies on compounds like ethyl 5-formylpyrrole-2-carboxylate and pyrrole-2,5-dicarbaldehyde, closely related to 5-ethyl-1H-pyrrole-2-carbaldehyde, provide insights into the molecular behavior of these compounds. The study by Farnier and Drakenberg (1975) analyzed the impact of temperature on NMR spectra, offering valuable information for understanding the structural dynamics of these compounds (Farnier & Drakenberg, 1975).

Development of New Synthetic Methods

Research by Surmont et al. (2009) on the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are structurally similar to 5-ethyl-1H-pyrrole-2-carbaldehyde, highlights the development of new synthetic pathways. This research offers an efficient route to prepare these compounds, which can be vital in various chemical synthesis applications (Surmont et al., 2009).

Exploration in Organometallic Chemistry

The work by Denat, Gaspard-Iloughmane, and Dubac (1992) on new group 14 5-metallated pyrrole-2-carbaldehydes delves into the realm of organometallic chemistry. Such studies are crucial for understanding the interactions between organic molecules like 5-ethyl-1H-pyrrole-2-carbaldehyde and various metals, which can lead to the development of new materials and catalysts (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Application in Single Molecule Magnets

Research on 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, by Giannopoulos et al. (2014), demonstrates its use as a ligand in paramagnetic transition metal ion coordination. This study led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating potential applications in molecular electronics and magnetic materials (Giannopoulos et al., 2014).

Propiedades

IUPAC Name |

5-ethyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWZGZSZVXVVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1H-pyrrole-2-carbaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)

![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)

![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)

![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)

![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)